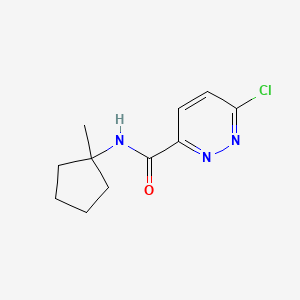

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

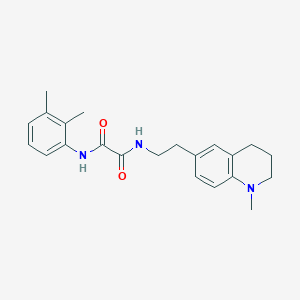

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.7 .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, often involves aza-Diels-Alder reactions . The preferred conformation of pyridazine-3-carboxamide derivatives is stabilized by an intramolecular H-bond between the amide N-H and the proximal heterocyclic nitrogen atom of the core heterocycle .Molecular Structure Analysis

The structure of 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is characterized by a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

The pyridazine ring in 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide can participate in various chemical reactions. It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .科学的研究の応用

Synthesis and Biological Evaluation

Synthesis and Structural Studies

Research indicates that compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, such as pyridazine analogs, have shown significant pharmaceutical importance. For example, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, including structure analysis and DFT calculations (Sallam et al., 2021).

Antimicrobial and Antitumor Activities

Some derivatives, like arylazothiazole disperse dyes containing pyridazine, were synthesized and evaluated for their antimicrobial and antitumor activities. These studies show the potential of pyridazine derivatives in therapeutic applications (Khalifa et al., 2015).

Antiviral Applications

- HIV Reverse Transcriptase Inhibitors: Certain pyridazine derivatives have been investigated for their potential as HIV reverse transcriptase inhibitors. These compounds share structural similarities with 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, indicating the possible application of this compound in antiviral research (Heinisch et al., 1997).

Antimycobacterial Agents

- Antimycobacterial Screening: Compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide have been synthesized and screened as antimycobacterial agents. This suggests potential applications of this compound in treating mycobacterial infections (Heinisch et al., 2000).

Anticonvulsive and Blood Pressure Lowering Properties

- Pharmacological Investigations: Some pyridazines, including those substituted in the 3- and 6-position, have demonstrated anticonvulsive properties and similarities to blood pressure lowering drugs (Druey et al., 1954).

Safety and Hazards

The safety information for 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-11(6-2-3-7-11)13-10(16)8-4-5-9(12)15-14-8/h4-5H,2-3,6-7H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEVBNMMUYMJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)

![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)

![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)

![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)